![molecular formula C6H12ClNO2 B15304181 {2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride CAS No. 2866317-16-8](/img/structure/B15304181.png)
{2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-Oxa-5-azabicyclo[221]heptan-1-yl}methanol hydrochloride is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride typically involves the use of cyclopentenes as starting materials. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar palladium-catalyzed reactions, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
{2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and nucleophiles for substitution reactions. The reactions are generally carried out under mild to moderate conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as carbonyl, amine, and substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is used to study the effects of bicyclic structures on biological systems. It serves as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, making it a valuable compound for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of {2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
{2-Oxa-5-azabicyclo[2.2.1]heptan-4-yl}methanol: This compound is structurally similar but differs in the position of the functional groups.
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride: Another similar compound with slight variations in the bicyclic structure.
Uniqueness
The uniqueness of {2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride lies in its specific arrangement of oxygen and nitrogen atoms within the bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
2866317-16-8 |
|---|---|
Fórmula molecular |
C6H12ClNO2 |
Peso molecular |
165.62 g/mol |
Nombre IUPAC |
2-oxa-5-azabicyclo[2.2.1]heptan-1-ylmethanol;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c8-4-6-1-5(2-9-6)7-3-6;/h5,7-8H,1-4H2;1H |
Clave InChI |
HBRDNPJMLABADF-UHFFFAOYSA-N |
SMILES canónico |
C1C2COC1(CN2)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[3-fluoro-5-(morpholin-4-yl)phenyl]carbamate](/img/structure/B15304102.png)

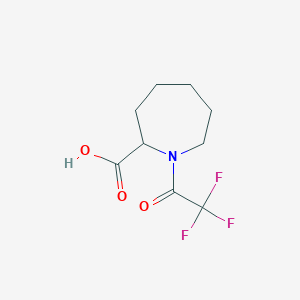
![benzyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate](/img/structure/B15304125.png)
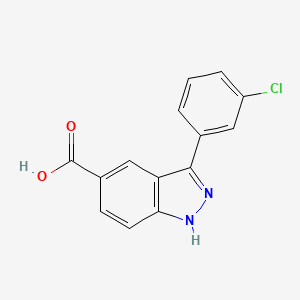
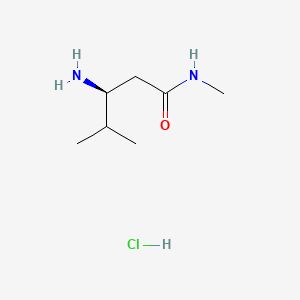

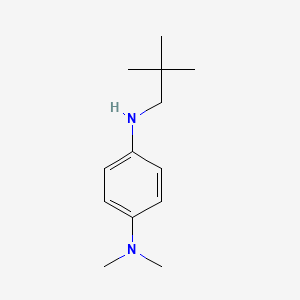

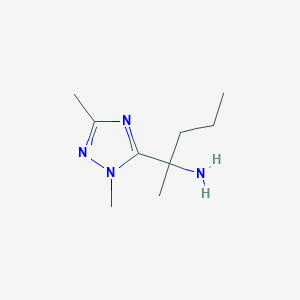
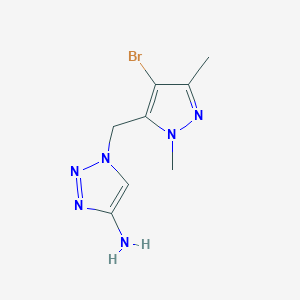
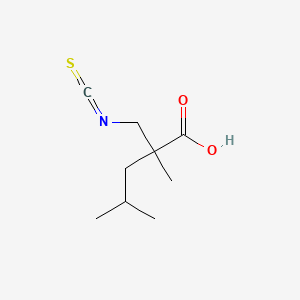
![5-{[Methyl(propyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B15304187.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-3-yl)propanoic acid](/img/structure/B15304192.png)
